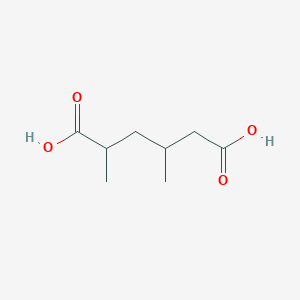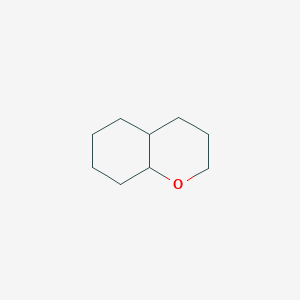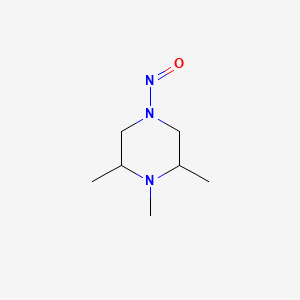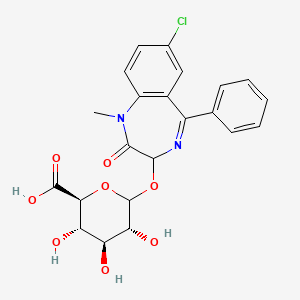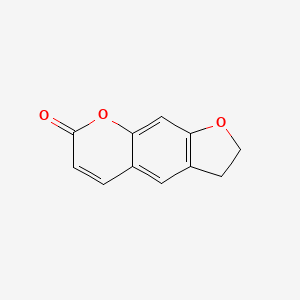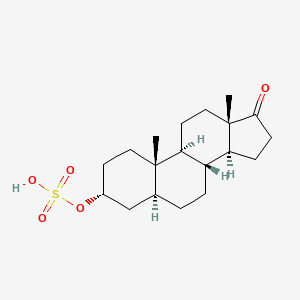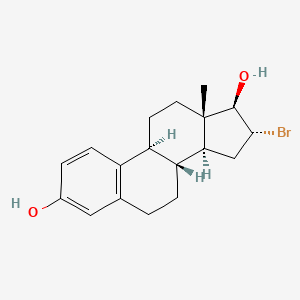
16alpha-Bromo-17beta-estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha-Bromo-17beta-estradiol is a 3-hydroxy steroid.
Aplicaciones Científicas De Investigación
Affinity Labeling in Enzyme Studies
Research by Chin and Warren (1975) explored the use of 16alpha-Bromo-17beta-estradiol derivatives in studying the steroid binding site of human placental estradiol 17beta-dehydrogenase. They synthesized 16alpha-Bromoacetoxyestradiol 3-methyl ether, a compound that binds to the steroid binding site of this enzyme, thereby aiding in the study of its mechanism and inactivation kinetics (Chin & Warren, 1975).
Inhibitor Design for Hormone-Sensitive Diseases
Tremblay and Poirier (1998) described using derivatives of 16alpha-Bromo-17beta-estradiol in designing inhibitors for Type I 17beta-hydroxysteroid dehydrogenase, a key enzyme in estrogen biosynthesis. This research aimed to develop dual-action compounds for treating hormone-sensitive diseases like breast cancer (Tremblay & Poirier, 1998).
Affinity Labeling for Enzyme Structure Elucidation
In a study by Warren et al. (1977), 16alpha-Bromo-17beta-estradiol derivatives were used in affinity labeling to determine the structure of the steroid-binding site of human placental estradiol-17beta-dehydrogenase. The research provided insights into the active site of the enzyme and its histidyl residue's role in catalysis (Warren, Mueller, & Chin, 1977).
Radiopharmaceutical Development
Ahmed et al. (2009) synthesized 16alpha-Fluoro derivatives of estradiols, including 16alpha-Bromo-17beta-estradiol, as potential radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This research contributes to the development of tools for studying estrogen receptor interactions in medical diagnostics (Ahmed, Garcia, Ali, & Lier, 2009).
Cardiovascular Research
Pelzer et al. (2005) investigated the effects of the estrogen receptor-alpha agonist 16alpha-LE2, a derivative of 16alpha-Bromo-17beta-estradiol, on cardiac hypertrophy and function. This research is significant for understanding estrogen receptor modulation in cardiovascular diseases (Pelzer et al., 2005).
Propiedades
Número CAS |
54982-79-5 |
|---|---|
Nombre del producto |
16alpha-Bromo-17beta-estradiol |
Fórmula molecular |
C18H23BrO2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-16-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 |
Clave InChI |
ICCJJRSEGGYXMX-ZXXIGWHRSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
Sinónimos |
16 alpha-(77Br)-bromoestradiol-17 beta 16 alpha-bromo-17 beta-estradiol 16 alpha-bromo-17 beta-estradiol, (16alpha,17alpha)-isomer 16 alpha-bromo-17 beta-estradiol, (16alpha,17beta)-isomer 16 alpha-bromo-17 beta-estradiol, (16beta,17beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
